molecular formula C9H17N3O2 B1396063 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate CAS No. 766537-81-9

1-Ethyl-3-methylimidazolium (S)-2-aminopropionate

Cat. No.: B1396063
CAS No.: 766537-81-9
M. Wt: 199.25 g/mol
InChI Key: NJYVKYFXBDKITN-WNQIDUERSA-M
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Description

1-Ethyl-3-methylimidazolium (S)-2-aminopropionate is a type of ionic liquid, which are salts in the liquid state at room temperature Ionic liquids have garnered significant interest due to their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of compounds

Preparation Methods

The synthesis of 1-ethyl-3-methylimidazolium (S)-2-aminopropionate typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with (S)-2-aminopropionic acid. The reaction is carried out in an aqueous medium, and the product is isolated by extraction and purification processes. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

1-Ethyl-3-methylimidazolium (S)-2-aminopropionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the (S)-2-aminopropionate anion can be replaced by other nucleophiles.

    Complexation: The compound can form complexes with metal ions, which can be useful in catalysis and material science.

Scientific Research Applications

1-Ethyl-3-methylimidazolium (S)-2-aminopropionate has a wide range of scientific research applications, including:

    Chemistry: It is used as a solvent and catalyst in various organic reactions, including asymmetric synthesis and chiral separation.

    Biology: The compound can be used in the extraction and stabilization of biomolecules, such as proteins and nucleic acids.

    Industry: The compound is used in the development of advanced materials, such as ionic liquid-based polymers and composites.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methylimidazolium (S)-2-aminopropionate involves its ability to interact with various molecular targets through ionic and hydrogen bonding interactions. The (S)-2-aminopropionate anion can form hydrogen bonds with functional groups in target molecules, while the 1-ethyl-3-methylimidazolium cation can interact with negatively charged sites. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

1-Ethyl-3-methylimidazolium (S)-2-aminopropionate can be compared with other similar ionic liquids, such as:

    1-ethyl-3-methylimidazolium acetate: This compound has similar properties but lacks the chiral center present in this compound.

    1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: This compound has a different anion, which imparts different solubility and stability properties.

    1-butyl-3-methylimidazolium chloride: This compound has a longer alkyl chain on the imidazolium cation, which affects its viscosity and solubility.

The uniqueness of this compound lies in its chiral nature, which makes it particularly useful in applications requiring enantioselectivity, such as asymmetric synthesis and chiral separation.

Properties

IUPAC Name

(2S)-2-aminopropanoate;1-ethyl-3-methylimidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.C3H7NO2/c1-3-8-5-4-7(2)6-8;1-2(4)3(5)6/h4-6H,3H2,1-2H3;2H,4H2,1H3,(H,5,6)/q+1;/p-1/t;2-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYVKYFXBDKITN-WNQIDUERSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.CC(C(=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C[N+](=C1)C.C[C@@H](C(=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717227
Record name 1-Ethyl-3-methyl-1H-imidazol-3-ium (2S)-2-aminopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766537-81-9
Record name 1-Ethyl-3-methyl-1H-imidazol-3-ium (2S)-2-aminopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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